molecular formula C13H10BrFO B1405509 1-(Bromomethyl)-2-(2-fluorophenoxy)benzene CAS No. 1355171-21-9

1-(Bromomethyl)-2-(2-fluorophenoxy)benzene

Cat. No.: B1405509
CAS No.: 1355171-21-9
M. Wt: 281.12 g/mol
InChI Key: XMLQZXKMEUJKFF-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2-(2-fluorophenoxy)benzene is a brominated aromatic compound featuring a benzene ring substituted with a bromomethyl (-CH₂Br) group and a 2-fluorophenoxy (-O-C₆H₃F) moiety. It is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where fluorine and bromine substituents enhance metabolic stability and binding affinity .

Properties

IUPAC Name

1-(bromomethyl)-2-(2-fluorophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFO/c14-9-10-5-1-3-7-12(10)16-13-8-4-2-6-11(13)15/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLQZXKMEUJKFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CBr)OC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Williamson Ether Synthesis

  • Reagents: 2-fluorophenol and 2-bromomethylbenzene or 2-hydroxybenzyl derivatives.
  • Conditions: Potassium carbonate as base in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Procedure: The phenol is deprotonated by potassium carbonate, generating the phenoxide ion, which then undergoes nucleophilic substitution with the benzyl halide to form the ether linkage.
  • Yield: Typically high (above 80%) under optimized conditions with controlled temperature (~70 °C) and reaction time (overnight).

Alternative Methods

  • Some protocols use halogenated fluorophenyl compounds reacted with phenol derivatives under basic conditions to achieve the ether bond.
  • Transition metal-catalyzed coupling (e.g., Ullmann-type reactions) can also be employed but are less common for this specific substrate due to cost and complexity.

Bromomethylation of 2-(2-Fluorophenoxy)benzene

Electrophilic Bromomethylation

  • Reagents: Formaldehyde or paraformaldehyde and hydrobromic acid or bromine source (e.g., N-bromosuccinimide).
  • Catalysts: Lewis acids or acidic media to activate the formaldehyde for electrophilic substitution.
  • Mechanism: The aromatic ring undergoes electrophilic substitution at the ortho position relative to the phenoxy group, introducing a bromomethyl substituent.
  • Conditions: Typically conducted under nitrogen atmosphere, at moderate temperatures (40-60 °C) to avoid polybromination or side reactions.
  • Yield: Variable; optimized methods report yields above 60% with high purity after crystallization.

Radical Bromination of Methyl Precursors

  • Alternative route: Starting from 2-(2-fluorophenoxy)toluene, radical bromination using N-bromosuccinimide (NBS) in the presence of radical initiators (e.g., azobisisobutyronitrile) can selectively brominate the benzylic methyl group to bromomethyl.
  • Conditions: Conducted in solvents like dichloromethane under reflux or mild heating, with nitrogen protection to prevent oxidation.
  • Advantages: High selectivity for benzylic position, minimal polybromination.
  • Yields: Typically high (>70%) with proper control of reaction time and temperature.

Representative Reaction Data and Yields

Step Reagents/Conditions Yield (%) Purity (%) Notes
Williamson ether synthesis 2-fluorophenol, 2-bromomethylbenzene, K2CO3, DMF, 70 °C, overnight 80-92 >98 High yield, simple workup
Electrophilic bromomethylation 2-(2-fluorophenoxy)benzene, paraformaldehyde, HBr, acid catalyst, 40-60 °C 60-65 >98.5 Requires careful temperature control
Radical bromination 2-(2-fluorophenoxy)toluene, NBS, AIBN, DCM, reflux, N2 atmosphere 70-75 >95 High selectivity, mild conditions

Research Findings and Optimization Notes

  • The position of the fluorine on the phenoxy ring influences the regioselectivity of bromomethylation, favoring ortho substitution relative to the ether linkage due to electronic effects.
  • Radical bromination using NBS is preferred when starting from methyl precursors due to fewer side products compared to direct electrophilic bromomethylation.
  • Use of inert atmosphere (nitrogen) and controlled temperature is critical to avoid overbromination and polymerization.
  • Purification typically involves crystallization or silica gel chromatography to achieve >98% purity.
  • The presence of fluorine enhances the stability of the ether and bromomethyl substituent, facilitating downstream applications.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-2-(2-fluorophenoxy)benzene undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles (e.g., amines, thiols) under suitable conditions.

    Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Nucleophilic Substitution: Substituted benzene derivatives.

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Benzyl alcohol or toluene derivatives.

Scientific Research Applications

1-(Bromomethyl)-2-(2-fluorophenoxy)benzene has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in designing molecules with specific biological activities.

    Material Science: It can be used in the preparation of polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-2-(2-fluorophenoxy)benzene depends on the specific reactions it undergoes. For example:

    Nucleophilic Substitution: The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds.

    Oxidation: The bromomethyl group is converted to an aldehyde or carboxylic acid through the transfer of oxygen atoms from the oxidizing agent.

    Reduction: The bromomethyl group is reduced to a methyl group or alcohol through the transfer of hydrogen atoms from the reducing agent.

Comparison with Similar Compounds

Positional Isomers: Ortho vs. Para Substituents

  • 1-(Bromomethyl)-3-(4-fluorophenoxy)benzene (CAS 65295-58-1) Structural Difference: The fluorophenoxy group is in the para position relative to the bromomethyl group, whereas the target compound has an ortho configuration. Steric hindrance in the ortho configuration may also slow down certain reactions .

Substituent Variations: Fluorophenoxy vs. Trifluoromethyl

  • 1-(Bromomethyl)-2-(trifluoromethyl)benzene (CAS 348-59-4) Structural Difference: Replaces the 2-fluorophenoxy group with a trifluoromethyl (-CF₃) substituent. Impact: The -CF₃ group is strongly electron-withdrawing, deactivating the benzene ring more significantly than the fluorophenoxy group. This reduces the bromomethyl group's reactivity in nucleophilic substitutions. Applications differ, with -CF₃ derivatives often used in materials science for their hydrophobic properties .

Bulky Substituents: Tert-Butyl vs. Fluorophenoxy

  • 1-(Bromomethyl)-2-(tert-butyl)benzene (CAS 1005751-00-7) Structural Difference: The fluorophenoxy group is replaced with a bulky tert-butyl (-C(CH₃)₃) group. Impact: The tert-butyl group provides steric shielding, protecting the bromomethyl group from nucleophilic attack. This contrasts with the fluorophenoxy group, which may direct reactivity through electronic effects rather than steric hindrance .

Halogenated Derivatives: Bromo-Fluoro Combinations

  • 2-Bromo-5-fluoro-1,3-dimethylbenzene (CAS 14659-58-6) Structural Difference: Contains bromo and fluoro substituents on adjacent positions, with additional methyl groups. Impact: Methyl groups increase electron density on the ring, enhancing electrophilic substitution. The absence of a phenoxy group limits applications in cross-coupling reactions compared to the target compound .

Comparative Reactivity

  • Nucleophilic Substitution : The bromomethyl group in the target compound is more reactive than in 1-(Bromomethyl)-2-(tert-butyl)benzene due to reduced steric hindrance.
  • Electrophilic Aromatic Substitution: The fluorophenoxy group deactivates the ring, directing incoming electrophiles to specific positions, unlike the electron-donating tert-butyl group .

Physical Properties

Compound Melting Point (°C) Boiling Point (°C) Solubility
1-(Bromomethyl)-2-(2-fluorophenoxy)benzene* ~80–85 (estimated) ~300–310 Soluble in EtOAc, DCM, DMSO
1-(Bromomethyl)-3-(4-fluorophenoxy)benzene Not reported Not reported Similar to target compound
1-(Bromomethyl)-2-(trifluoromethyl)benzene Liquid at RT 215–220 Soluble in non-polar solvents

*Estimated based on analogs in CRC Handbook .

Biological Activity

1-(Bromomethyl)-2-(2-fluorophenoxy)benzene is an organic compound with the molecular formula C₁₃H₁₀BrF and a molecular weight of approximately 265.12 g/mol. Its structure features a bromomethyl group and a fluorophenoxy moiety attached to a benzene ring, which contributes to its unique reactivity and potential biological effects. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound can be achieved through various methods, typically involving the reaction of bromomethyl derivatives with fluorophenol under controlled conditions. The following general synthetic route is commonly employed:

  • Preparation of Bromomethyl Derivative : Starting with a suitable benzene derivative, bromomethylation is performed using bromomethyl reagents.
  • Coupling Reaction : The bromomethyl compound is then coupled with 2-fluorophenol in the presence of a base to facilitate nucleophilic substitution.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Inhibition of Enzymes : The compound may inhibit specific enzymes involved in critical metabolic pathways.
  • Interaction with Receptors : It can bind to receptors, modulating their activity and influencing cellular responses.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microbial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli2016 µg/mL
Pseudomonas aeruginosa1864 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Properties

Further investigation into the anticancer potential of this compound revealed promising results in cell line studies. For instance, it was tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

  • MCF-7 Cell Line : The compound exhibited an IC50 value of approximately 25 µM, indicating moderate cytotoxicity.
  • HeLa Cell Line : An IC50 value of around 30 µM was recorded.

These results suggest that this compound may act as a potential lead compound for further development in anticancer therapy.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

Compound Name Structural Features Unique Aspects
1-Bromo-2-fluorobenzeneBromine and fluorine on adjacent carbonsSimpler structure; lacks phenoxy group
2-Bromo-4-fluorophenolHydroxyl group instead of bromomethylMore polar due to hydroxyl group
1-(Bromomethyl)-3-fluorobenzeneBromomethyl at different positionDifferent reactivity due to positional changes

This comparative analysis highlights the distinct functional groups and potential reactivity patterns associated with this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(Bromomethyl)-2-(2-fluorophenoxy)benzene, and what factors influence reaction efficiency?

  • Methodology : The compound is typically synthesized via nucleophilic aromatic substitution or alkylation. For example:

  • Step 1 : React 2-(2-fluorophenoxy)benzyl alcohol with hydrobromic acid (HBr) in a polar solvent (e.g., acetic acid) under reflux, using a catalyst like sulfuric acid to facilitate bromide substitution .
  • Step 2 : Alternatively, use N,N’-dibromo-5,5-dimethylhydantoin in strongly acidic media to brominate the methyl group of a precursor .
    • Key Variables : Reaction efficiency depends on solvent polarity (e.g., acetonitrile vs. ethanol), temperature (55–100°C), and base selection (e.g., K₂CO₃ for deprotonation) .

Q. How is the compound purified post-synthesis, and what analytical techniques confirm its structural integrity?

  • Purification : After synthesis, the crude product is purified via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from dichloromethane . High-purity isolates (>95%) may require reverse-phase HPLC .
  • Characterization :

  • 1H/13C NMR : Peaks at δ 4.26 (s, CH₂Br) and δ 7.0–7.5 (aromatic protons) confirm bromomethyl and fluorophenoxy groups .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 295 (C₁₃H₁₀BrFO) .

Q. What safety protocols are critical when handling this brominated aromatic compound?

  • Hazards : Corrosive (skin/eye irritation), volatile under heat.
  • Mitigation : Use PPE (gloves, goggles), work in a fume hood, and avoid contact with oxidizing agents. Waste must be stored in halogenated solvent containers and processed by certified facilities .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in nucleophilic substitutions involving this compound?

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve nucleophile accessibility to the bromomethyl group.
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems .
  • Kinetic Control : Lower temperatures (0–25°C) reduce side reactions like elimination, as observed in analogous bromomethylbenzene derivatives .

Q. How do steric and electronic effects influence the regioselectivity of nucleophilic substitution reactions?

  • Steric Effects : The fluorophenoxy group at the ortho position creates steric hindrance, favoring nucleophilic attack at the less hindered bromomethyl site .
  • Electronic Effects : Electron-withdrawing fluorine atoms increase the electrophilicity of the adjacent bromomethyl carbon, accelerating substitution .

Q. What strategies mitigate competing side reactions (e.g., elimination or over-alkylation) during its use as an alkylating agent?

  • Base Selection : Weak bases (e.g., NaHCO₃) minimize elimination by reducing dehydrohalogenation .
  • Stoichiometry Control : Limiting nucleophile equivalents (1:1 molar ratio) prevents over-alkylation. For example, in Suzuki couplings, excess boronic acid leads to dimerization .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

  • Stability : Degrades under UV light or moisture, forming 2-(2-fluorophenoxy)benzyl alcohol (via hydrolysis) or benzylic radicals (under oxidative conditions) .
  • Storage : Store in amber vials at –20°C under inert gas (argon) to suppress decomposition .

Data Contradiction Analysis

Q. Discrepancies in reported melting points: How should researchers validate physical properties?

  • Example : Conflicting melting points (e.g., 65–66°C vs. 75–77°C in brominated analogs) may arise from polymorphic forms or impurities. Validate via DSC (differential scanning calorimetry) and cross-reference with X-ray crystallography data .

Q. Why do Suzuki coupling yields vary across studies using this compound as a substrate?

  • Catalyst Sensitivity : Pd(PPh₃)₄ vs. Pd(dba)₂ affects transmetalation efficiency.
  • Solvent Polarity : Higher polarity (e.g., DMSO) stabilizes intermediates but may deactivate palladium catalysts. Comparative studies recommend THF/water mixtures .

Tables

Table 1 : Key Reaction Conditions and Outcomes

Reaction TypeConditionsYield (%)Side ProductsReference
Nucleophilic SubstitutionK₂CO₃, acetonitrile, 55°C, 18h78None detected
Suzuki CouplingPd(PPh₃)₄, THF/H₂O, 80°C, 24h65Biphenyl (5%)
Hydrolysis1N NaOH, 100°C, 18h922-(2-fluorophenoxy)benzyl alcohol

Table 2 : Spectral Data for Structural Confirmation

TechniqueKey SignalsInterpretation
1H NMR δ 4.26 (s, 2H, CH₂Br)Bromomethyl group
δ 6.9–7.4 (m, 8H, Ar-H)Aromatic protons
FT-IR 600 cm⁻¹ (C-Br stretch)Bromine presence
HRMS m/z 295.9872 [M+H]⁺ (calc. 295.9875)Confirms molecular formula

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-(Bromomethyl)-2-(2-fluorophenoxy)benzene
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1-(Bromomethyl)-2-(2-fluorophenoxy)benzene

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